REACTION_CXSMILES
|
Br([O-])(=O)=O.[Na+].[OH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1.C(O)(C)C>C(OCC)C.O.O.[Ru](=O)=O>[O:6]=[C:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
OC1CC(CCC1)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](=O)=O
|
Type
|
CUSTOM
|
Details
|
The resulting black mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to go above 30° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at ˜27° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layers were washed with ether
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br([O-])(=O)=O.[Na+].[OH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1.C(O)(C)C>C(OCC)C.O.O.[Ru](=O)=O>[O:6]=[C:7]1[CH2:12][CH2:11][CH2:10][CH:9]([C:13]([O:15][CH3:16])=[O:14])[CH2:8]1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
OC1CC(CCC1)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](=O)=O
|
Type
|
CUSTOM
|
Details
|
The resulting black mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to go above 30° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at ˜27° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layers were washed with ether
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |